Ring Size-Dependent pKa Differentiation: Cyclopentanecarboxylic Acid vs. Cyclobutanecarboxylic and Cyclohexanecarboxylic Acid
The acidity of cyclopentanecarboxylic acid, as measured by its pKa, is distinct from its immediate ring-size analogs. A direct head-to-head comparison of literature values shows that the pKa of cyclopentanecarboxylic acid is 4.99 [1], which is notably higher (weaker acid) than cyclobutanecarboxylic acid (pKa 4.80) and slightly higher than cyclohexanecarboxylic acid (pKa 4.9) . This ~0.2 unit difference in pKa between the C5 and C4 ring acids is significant for applications where precise protonation state is critical, such as in the design of pH-sensitive formulations or in understanding reactivity in condensation reactions.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.99 (at 25°C) |
| Comparator Or Baseline | Cyclobutanecarboxylic acid: 4.80 (pKa) / Cyclohexanecarboxylic acid: 4.9 (pKa at 25°C) |
| Quantified Difference | ΔpKa = +0.19 vs. cyclobutanecarboxylic acid; ΔpKa = +0.09 vs. cyclohexanecarboxylic acid |
| Conditions | Literature values at or near 25°C |
Why This Matters
Procurement decisions for applications involving acid-base chemistry or pH-dependent solubility must account for this quantifiable 0.19 pKa unit difference, as it directly impacts protonation state, reactivity, and partitioning behavior in synthetic and formulation workflows.
- [1] Grokipedia. Cyclopentanecarboxylic acid. Fact-checked by Grok. https://grokipedia.com/page/cyclopentanecarboxylic_acid View Source
